molecular formula C8H5BrFN B1374272 2-(2-Bromo-6-fluorophenyl)acetonitrile CAS No. 936693-22-0

2-(2-Bromo-6-fluorophenyl)acetonitrile

Cat. No.: B1374272
CAS No.: 936693-22-0
M. Wt: 214.03 g/mol
InChI Key: QFEXNLSISKHIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-6-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrFN. It is a solid at room temperature and has a melting point of 60-62°C . This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

2-(2-Bromo-6-fluorophenyl)acetonitrile can be synthesized through several methods. One common synthetic route involves the bromination of 2-fluorobenzyl cyanide. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction conditions often include a solvent such as dichloromethane or acetonitrile and are carried out at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

2-(2-Bromo-6-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Bromo-6-fluorophenyl)acetonitrile is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluorophenyl)acetonitrile depends on its specific applicationFor example, when used as a precursor in drug synthesis, the resulting compounds may interact with enzymes, receptors, or other proteins to exert their effects . The exact mechanism will vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

2-(2-Bromo-6-fluorophenyl)acetonitrile can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

2-(2-bromo-6-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEXNLSISKHIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936693-22-0
Record name 2-(2-bromo-6-fluorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2-bromo-6-fluorotoluene (5.00 g, 26.45 mmol), NBS (5.18 g, 29.10 mmol), and VAZO (323 mg, 1.32 mmol) in CCl4 (100 mL) was heated to reflux under vigoroue stirring overnight. The reaction mixture was cooled to room temperature, concentrated and the residue was removed by filtration. The filtrate was concentrated and the residue was re-dissolved in ethanol (90 mL), treated with a solution of NaCN (2.59 g, 52.9 mmol) in water (20 mL) and the combined mixture was heated to reflux for 5 hrs. Ethanol was removed under reduced pressure, the aqueous residue was diluted with water and extracted with AcOEt. The organic layer was successively washed with water and brine, concentrated, adsorbed on silica gel and purified by flash column chromatography (eluents AcOEt/hexanes: 10/90 to 20/80) to afford title compound 329 (3.92 g, 69% yield over 2 steps, slightly contaminated) as a pale yellow sticky solid. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 7.62-7.57 (m, 1H), 7.45-7.35 (m, 2H), 4.08 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.18 g
Type
reactant
Reaction Step One
Name
Quantity
323 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.59 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromo-6-fluorophenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-6-fluorophenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Bromo-6-fluorophenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(2-Bromo-6-fluorophenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Bromo-6-fluorophenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(2-Bromo-6-fluorophenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.